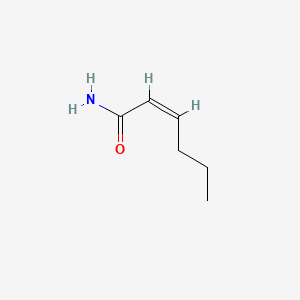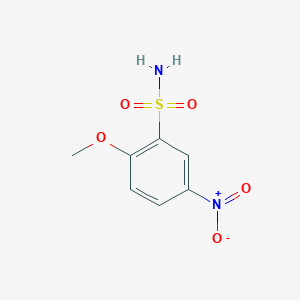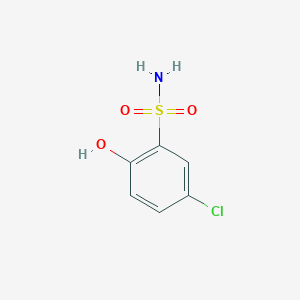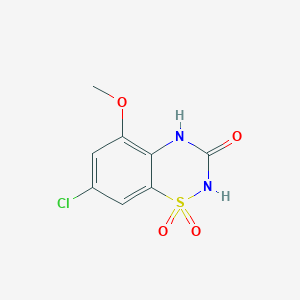
1,1-Cyclobutanedicarboxylic acid, 3-hydroxy-
概要
説明
1,1-Cyclobutanedicarboxylic acid is a compound with the empirical formula C6H8O4 . It has a molecular weight of 144.13 . It is used in the design, studies, and structural model of antitumor dicycloplatin, a clinical cancer drug .
Synthesis Analysis
Cyclobutanecarboxylic acid can be prepared by decarboxylation of 1,1-cyclobutanedicarboxylic acid . This process involves heating 1,1-cyclobutanedicarboxylic acid in a distillation device at about 160°C to release carbon dioxide .Molecular Structure Analysis
The molecular structure of 1,1-Cyclobutanedicarboxylic acid is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C6H8O4/c7-4(8)6(5(9)10)2-1-3-6/h1-3H2, (H,7,8) (H,9,10) .Physical And Chemical Properties Analysis
1,1-Cyclobutanedicarboxylic acid is a white fine crystalline powder . It has a molar mass of 144.13 g/mol . The compound is stored below +30°C .科学的研究の応用
Cancer Research
1,1-Cyclobutanedicarboxylic acid, 3-hydroxy-, is explored in cancer research. A study by Pavlova et al. (2023) discusses using a derivative of this compound in designing more effective drugs against various cancer types, particularly as a component in platinum(II) complexes (Pavlova et al., 2023). Additionally, Xu et al. (2015) synthesized platinum(II) complexes using 3-hydroxy-1,1-cyclobutanedicarboxylic acid, showing significant cytotoxicity against several human tumor cell lines (Xu, Zhao, Gou, & Pang, 2015).
Structural and Thermal Studies
The structural properties of 1,1-cyclobutanedicarboxylic acid have been studied, with a focus on its crystal structure and ring puckering (Soltzberg & Margulis, 1971) (Soltzberg & Margulis, 1971). Allan and Dalrymple (1993) also investigated the structural and thermal properties of its complexes with metals like cobalt, nickel, and copper (Allan & Dalrymple, 1993).
Synthesis and Characterization of Complexes
The synthesis and characterization of metal complexes involving 1,1-cyclobutanedicarboxylic acid have been extensively studied. For instance, Rzączyńska et al. (2003, 2006) researched the preparation and characterization of complexes with metals like terbium, cobalt, copper, and zinc (Rzączyńska, Bartyzel, Głowiak, 2003), (Rzączyńska, Bartyzel, Olszewska, & Sawka-Dobrowolska, 2006).
Novel Applications
Studies like those by Thuéry (2006) and Hu et al. (2015) explore novel applications, such as the creation of uranyl-organic frameworks and photoluminescent materials using 1,1-cyclobutanedicarboxylic acid (Thuéry, 2006), (Hu, Peng, Zhao, Wang, & Fang, 2015).
Safety and Hazards
将来の方向性
While specific future directions for 1,1-Cyclobutanedicarboxylic acid are not mentioned in the retrieved sources, it’s worth noting that cyclobutanecarboxylic acid, which can be prepared from 1,1-cyclobutanedicarboxylic acid, is an intermediate in organic synthesis . This suggests potential applications in the development of new synthetic methods and materials.
作用機序
Target of Action
It has been found that similar compounds, such as platinum-based drugs, have been successful in worldwide clinical application against a variety of tumor types . These drugs primarily target cancer cells, inhibiting their growth and proliferation .
Mode of Action
It has been used in the synthesis of platinum-based drugs, which are known to kill cancer cells primarily through cross-linking dna and inhibiting transcription .
Biochemical Pathways
It’s worth noting that platinum-based drugs, which this compound has been used to synthesize, are known to interfere with dna replication and transcription, thereby inhibiting the growth and proliferation of cancer cells .
Pharmacokinetics
It’s known that the water solubility of a drug can significantly impact its bioavailability . More water-soluble drugs are excreted efficiently via the kidneys, leading to a marked decrease of nephrotoxicity .
Result of Action
Platinum-based drugs synthesized using similar compounds have shown high anticancer activity against gastric cancer cells, ovarian cancer cells, and colon cancer cells .
生化学分析
Biochemical Properties
3-Hydroxycyclobutane-1,1-dicarboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially acting as a substrate or inhibitor. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can influence the enzyme’s activity and stability .
Cellular Effects
The effects of 3-hydroxycyclobutane-1,1-dicarboxylic acid on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of key signaling molecules, leading to changes in gene expression patterns. This modulation can affect various cellular processes, including cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 3-hydroxycyclobutane-1,1-dicarboxylic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. These interactions often involve the formation of stable complexes with target proteins, leading to changes in their conformation and activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-hydroxycyclobutane-1,1-dicarboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in adaptive cellular responses, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-hydroxycyclobutane-1,1-dicarboxylic acid vary with different dosages in animal models. At low doses, it may have beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .
Metabolic Pathways
3-Hydroxycyclobutane-1,1-dicarboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of various metabolites within the cell. Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 3-hydroxycyclobutane-1,1-dicarboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The efficiency of transport and distribution can influence its biological activity and therapeutic potential .
Subcellular Localization
3-Hydroxycyclobutane-1,1-dicarboxylic acid exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its activity and function, as it ensures that the compound interacts with its intended targets within the cell .
特性
IUPAC Name |
3-hydroxycyclobutane-1,1-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O5/c7-3-1-6(2-3,4(8)9)5(10)11/h3,7H,1-2H2,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPNWTJXLKERCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20478207 | |
| Record name | 1,1-Cyclobutanedicarboxylic acid, 3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
827032-76-8 | |
| Record name | 1,1-Cyclobutanedicarboxylic acid, 3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



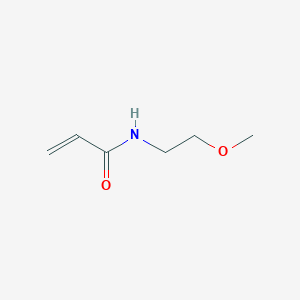
![4-Methoxy-2-oxobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B3057502.png)
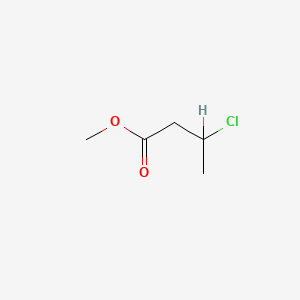
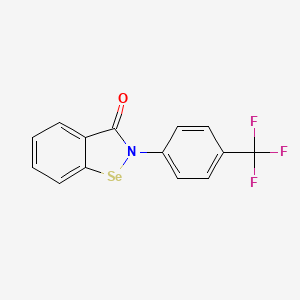
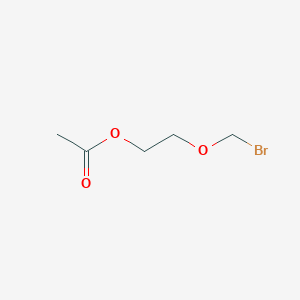
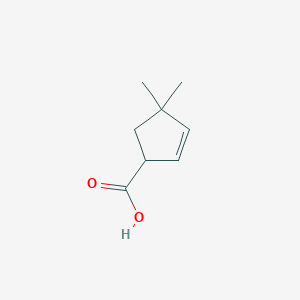
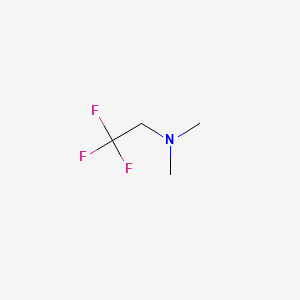

![Magnesium, chloro[(trimethylsilyl)ethynyl]-](/img/structure/B3057516.png)
![Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester](/img/structure/B3057517.png)
